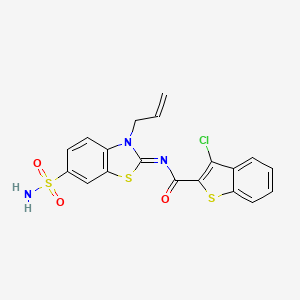

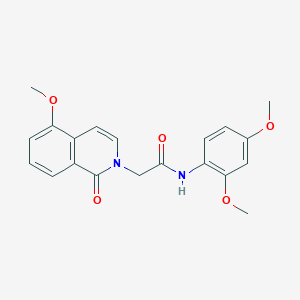

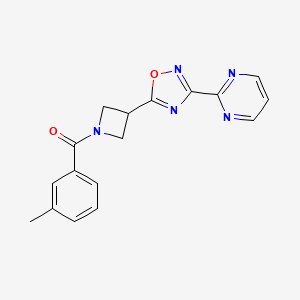

![molecular formula C12H14ClF3N2O B2740468 2,2,2-trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride CAS No. 2094851-04-2](/img/structure/B2740468.png)

2,2,2-trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of acetamide, which is an organic compound that consists of an acetyl group (CH3C=O) linked to a nitrogen atom. The “2,2,2-trifluoro” indicates the presence of a trifluoro group (F3C-), which is a type of alkyl group that consists of a carbon atom bonded to three fluorine atoms. The “N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]” indicates the presence of a tetrahydroisoquinoline group, which is a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a trifluoroacetyl chloride or anhydride to form the amide bond. The tetrahydroisoquinoline group could potentially be formed through a Pictet-Spengler reaction or a similar cyclization .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoroacetamide group and the tetrahydroisoquinoline group. The trifluoroacetamide group would likely impart some degree of polarity to the molecule, while the tetrahydroisoquinoline group would likely contribute to the molecule’s aromaticity .Chemical Reactions Analysis

As an amide, this compound could potentially undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The trifluoroacetamide group could potentially undergo nucleophilic substitution reactions with appropriate nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoroacetamide group could potentially increase the compound’s polarity and influence its solubility in various solvents .Scientific Research Applications

- 2,2,2-Trifluoro-N-methylacetamide has been explored as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes . Its unique trifluoromethyl group enhances reactivity and selectivity in these reactions.

- Researchers have used this compound in the synthesis of new fluorinated polymers. These polymers exhibit high average molecular weight, excellent thermal stability, and good film-forming properties . The trifluoromethyl functionality contributes to their desirable properties.

- In the realm of energy storage, 2,2,2-trifluoro-N-methylacetamide serves as an additive in lithium-ion battery electrolytes. It helps improve the performance of the battery’s propylene carbonate-based electrolyte, especially at low temperatures .

- Researchers have utilized NMR spectroscopy (1H, 13C, and 19F) to study the structure and behavior of this compound. Its NMR spectra provide valuable insights into its molecular interactions and conformation .

Organocatalysis

Fluorinated Polymers

Lithium-Ion Battery Electrolytes

Nuclear Magnetic Resonance (NMR) Studies

Future Directions

properties

IUPAC Name |

2,2,2-trifluoro-N-(1,2,3,4-tetrahydroisoquinolin-3-ylmethyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)11(18)17-7-10-5-8-3-1-2-4-9(8)6-16-10;/h1-4,10,16H,5-7H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYOAYFXLATQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CNC(=O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

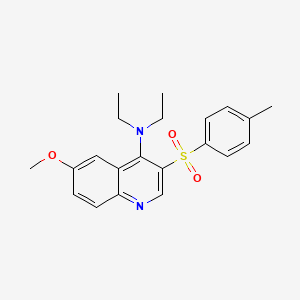

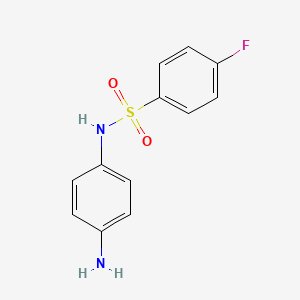

![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2740389.png)

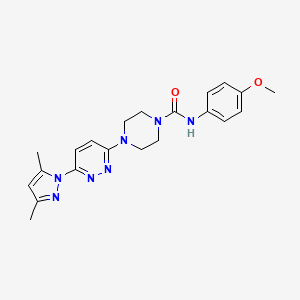

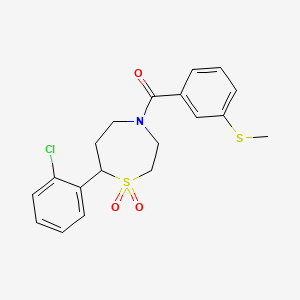

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2740405.png)

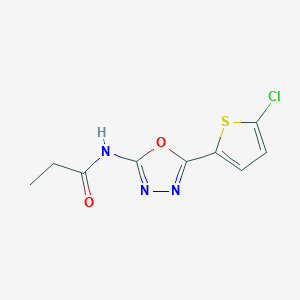

![2-(4-chlorophenoxy)-2-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide](/img/structure/B2740407.png)